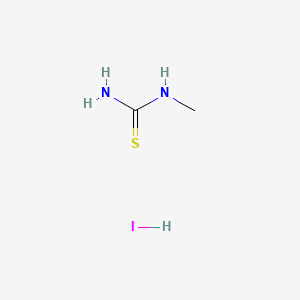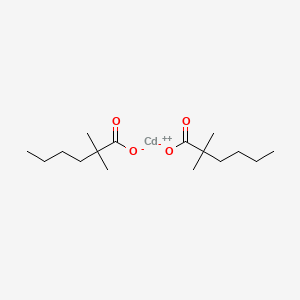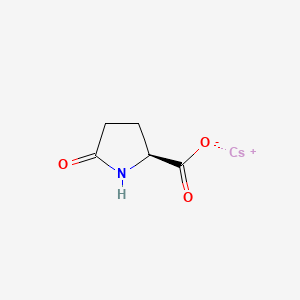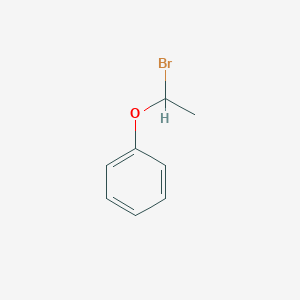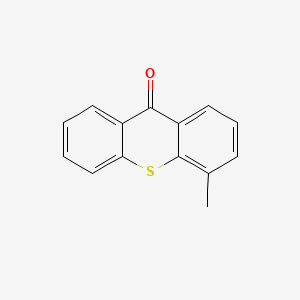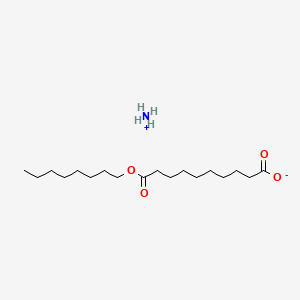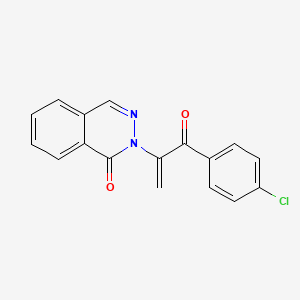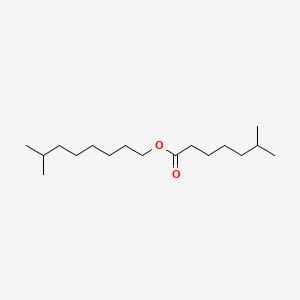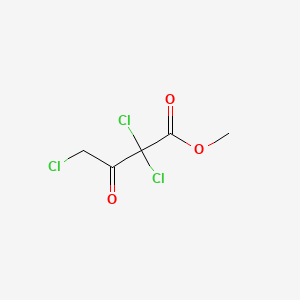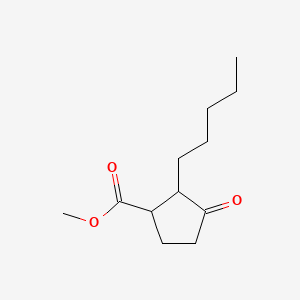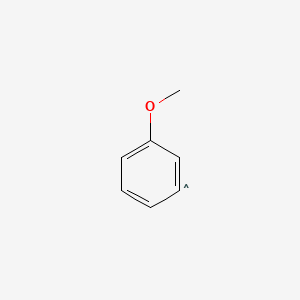
3-Methoxyphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyl, also known as 3-Methoxyphenylboronic acid, is an organic compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid where a methoxy group is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxyphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In industrial settings, 3-Methoxyphenylboronic acid is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of catalysts and automated systems to monitor and adjust the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid.
Reduction: It can be reduced to form 3-methoxyphenylmethanol.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
3-Methoxyphenylboronic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Chlorophenylboronic acid
Uniqueness
3-Methoxyphenylboronic acid is unique due to the position of the methoxy group, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds .
Propiedades
Número CAS |
18815-11-7 |
|---|---|
Fórmula molecular |
C7H7O |
Peso molecular |
107.13 g/mol |
InChI |
InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3 |
Clave InChI |
JIQNWFBLYKVZFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C[C]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


